(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C15H11Br2N5O2 and its molecular weight is 453.094. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide , with the CAS number 305353-36-0 , has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action against various biological targets.
- Molecular Formula : C15H12BrN5O2
- Molar Mass : 374.19 g/mol
- Structural Features : The compound contains a benzo[d][1,2,3]triazole moiety and a dibromo-substituted hydroxybenzylidene group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of 1H-benzo[d][1,2,3]triazole with a substituted benzaldehyde derivative under acidic conditions. The use of microwave-assisted techniques has been reported to enhance yields and reduce reaction times significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- Cytotoxicity Assessment : The cytotoxic effects were measured using the SRB assay. The IC50 values indicated significant activity against these cell lines, suggesting that the compound may induce apoptosis through multiple pathways.
Cell Line | IC50 Value (µM) | Comparison Drug (Doxorubicin) IC50 Value (µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF-7 | 4.52 | 4.56 |
These results indicate that this compound exhibits superior cytotoxicity compared to doxorubicin in certain contexts .
The mechanisms underlying the anticancer effects of this compound are multifaceted:
- Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are crucial in regulating cell death.
- Cell Cycle Arrest : Analysis indicates that treatment with this compound can lead to cell cycle arrest at specific phases, contributing to its antiproliferative effects.
- EGFR Inhibition : The compound may also inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Strains Tested : The compound was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | ≥256 µg/mL |
Escherichia coli | Not reported |
These findings indicate that while the compound exhibits some antibacterial properties, further optimization may be necessary to enhance its efficacy against specific pathogens .
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N5O2/c16-10-5-9(15(24)11(17)6-10)7-18-20-14(23)8-22-13-4-2-1-3-12(13)19-21-22/h1-7,24H,8H2,(H,20,23)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGVORSTGCSRKV-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.